1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride
Overview
Description
1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2 . It is a salt analog of 1,2,3,4-Tetrahydro-2,6-naphthyridine, which is used in the synthetic preparation of quinolizidinone carboxylic acid selective M1 allosteric modulators .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride can be achieved through various methods, including the reaction of 2,6-dichloro-3,5-dicyano-4-(dimethylamino) pyridine with various secondary amines. Another method involves the use of 2-methoxypyridine and ammonium acetate.Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride is represented by the InChI code: 1S/C8H10N2.2ClH/c1-3-9-6-8-2-4-10-5-7 (1)8;;/h1,3,6,10H,2,4-5H2;2*1H .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride is a crystalline powder that is soluble in water and organic solvents such as ethanol and methanol. It has a melting point of 204-209 °C and a molecular weight of 207.1 g/mol .Scientific Research Applications
Medicinal Chemistry
- Application : 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride is used in the synthetic preparation of quinolizidinone carboxylic acid selective M1 allosteric modulators .
Chemical Building Block
- Application : The core structure of 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride is a bicyclic heterocyclic compound containing nitrogen atoms. This scaffold is present in various biologically active molecules.
- Method of Application : It might be used as a building block for the synthesis of novel compounds with potential therapeutic or functional applications.
- Results or Outcomes : The specific outcomes would depend on the particular compounds being synthesized.
Scaffold for Medicinal Chemistry
- Application : The presence of the two nitrogens and the cyclic structure creates a scaffold that could be useful in medicinal chemistry.
- Method of Application : By modifying different positions on the ring structure, scientists could create libraries of new compounds to be screened for specific biological activities.
- Results or Outcomes : The specific outcomes would depend on the particular compounds being synthesized and their biological activities.
Preparation of Isoquinolinylphenyloxazolidinone Antibacterials
- Application : It may be useful in the preparation of isoquinolinylphenyloxazolidinone antibacterials .
- Results or Outcomes : The specific outcomes would depend on the effectiveness of the resulting antibacterials .
Preparation of Cyclohexanedicarboxamides as Cathepsin Inhibitors
- Application : It may be useful in the preparation of cyclohexanedicarboxamides as cathepsin inhibitors .
- Results or Outcomes : The specific outcomes would depend on the effectiveness of the resulting cathepsin inhibitors .
Material Science
- Application : Tetrahydro-2,6-naphthyridine dihydrochloride, a versatile chemical compound, holds immense potential in scientific research. Its unique structure allows for diverse applications, ranging from medicinal chemistry to material science.
- Results or Outcomes : The specific outcomes would depend on the effectiveness of the resulting materials.
Safety And Hazards
properties
IUPAC Name |
1,2,3,4-tetrahydro-2,6-naphthyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c1-3-9-6-8-2-4-10-5-7(1)8;;/h1,3,6,10H,2,4-5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPFQYFUMUHIAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=NC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride | |
CAS RN |
449175-43-3 | |
Record name | 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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